N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic organic compound classified as a sulfonamide. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a unique structure that may confer interesting chemical and biological properties, making it a subject of interest in pharmaceutical research.
The compound is cataloged under the identifier 919681-34-8 in various chemical databases such as PubChem. Its IUPAC name reflects its complex structure, which includes a sulfonamide functional group and a pyrrolidine moiety, indicating potential biological activity. The compound belongs to the broader class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring.
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves several key steps:
The molecular formula for N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is . The structure can be represented using various chemical notation systems:
InChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC
Analytical techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are typically employed to elucidate the precise three-dimensional arrangement of atoms within the molecule .
The chemical reactivity of N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is influenced by its structural components. The presence of the pyrrolidine ring may render it susceptible to various reactions including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties .
The physical properties of N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide include:
The chemical properties include:
These properties significantly influence the compound's behavior in biological systems and its potential therapeutic applications .
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide has potential applications in medicinal chemistry due to its sulfonamide structure. It may serve as:
Further studies are warranted to explore these applications fully and establish its efficacy in clinical settings .
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2